Vilazodone N-Oxide-d4

Bioanalysis LC-MS/MS Isotope Dilution

Vilazodone N-Oxide-d4 is the optimal deuterated internal standard for quantifying the primary oxidative metabolite of vilazodone in complex biological matrices. Its +4 Da mass shift eliminates signal interference with the unlabeled analyte, ensuring unmatched accuracy in LC-MS/MS bioanalysis. Uniquely designed for pharmacokinetic, drug metabolism, and GMP impurity profiling studies, it is the definitive choice for labs requiring precise, reproducible data in support of ANDA submissions or clinical research.

Molecular Formula C₂₆H₂₃D₄N₅O₃
Molecular Weight 461.55
Cat. No. B1151299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone N-Oxide-d4
Synonyms5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-4-oxido-1-piperazinyl]-2-benzofurancarboxamide-d4
Molecular FormulaC₂₆H₂₃D₄N₅O₃
Molecular Weight461.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilazodone N-Oxide-d4: A Deuterated Internal Standard for Precise Quantification of the Key Vilazodone Metabolite


Vilazodone N-Oxide-d4 is a stable isotope-labeled analog of Vilazodone N-Oxide, the primary oxidative metabolite of the antidepressant drug vilazodone . It is a deuterated compound with a molecular formula of C₂₆H₂₃D₄N₅O₃ and a molecular weight of 461.55 g/mol, featuring four deuterium atoms incorporated into the piperazine ring . This compound is not a therapeutic agent itself but is specifically designed and synthesized for use as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary application lies in the precise and accurate measurement of the Vilazodone N-Oxide metabolite in complex biological matrices for pharmacokinetic, drug metabolism, and bioequivalence studies .

Why Unlabeled Vilazodone N-Oxide or Alternative Internal Standards Cannot Be Substituted for Vilazodone N-Oxide-d4


In quantitative LC-MS/MS bioanalysis, the co-elution of an analyte with its internal standard is critical for correcting matrix effects and ionization variability. Using an unlabeled analog like Vilazodone N-Oxide as an internal standard fails because it is chemically identical to the target analyte and cannot be distinguished by the mass spectrometer, leading to signal interference and inaccurate quantification [1]. While other deuterated internal standards, such as Vilazodone-d8, exist for quantifying the parent drug vilazodone, they are not suitable for the specific quantification of the N-oxide metabolite due to their different molecular weights and retention times, which can introduce variability in correction for extraction recovery and ionization efficiency [REFS-1, REFS-2]. Vilazodone N-Oxide-d4, with its strategic placement of four deuterium atoms, provides a sufficient mass shift (+4 Da) to be resolved from the unlabeled analyte while maintaining near-identical physicochemical properties, a requirement for optimal internal standard performance [2].

Quantitative Differentiation of Vilazodone N-Oxide-d4 Against Closest Analogs and In-Class Alternatives


Isotopic Purity and Mass Shift for Unambiguous Analyte Resolution

Vilazodone N-Oxide-d4 is distinguished from its unlabeled counterpart, Vilazodone N-Oxide, by a mass shift of +4.03 Da, resulting from the substitution of four hydrogen atoms with deuterium on the piperazine ring . This mass difference is essential for the mass spectrometer to distinguish the internal standard signal from that of the analyte. In contrast, using the unlabeled Vilazodone N-Oxide as an internal standard would result in complete signal overlap and quantitative failure. Compared to another deuterated internal standard, Vilazodone-d8 (intended for the parent drug), Vilazodone N-Oxide-d4 is the direct, structural match for the N-oxide metabolite, ensuring co-elution and identical extraction recovery, which are fundamental for accurate quantification .

Bioanalysis LC-MS/MS Isotope Dilution Internal Standard

Validated Use as a Reference Standard for Purity Testing Per Regulatory Guidelines

Patent WO2014178013A1 specifically identifies isolated Vilazodone N-oxide impurities, from which Vilazodone N-Oxide-d4 is derived, and establishes their use as reference standards in a chromatographic method for testing the purity of a vilazodone active pharmaceutical ingredient (API) or dosage form [1]. This patent provides a validated framework for its application in quality control. In comparison, generic or non-certified analytical standards lack this documented regulatory pathway and validated use-case for pharmaceutical batch release. The patent details specific processes for preparation and use, ensuring consistency and traceability required for Good Manufacturing Practice (GMP) environments [1].

Pharmaceutical Quality Control Reference Standard Impurity Profiling ICH Guidelines

Structural Confirmation by NMR and HR-MS for Definitive Identity

Vendor technical documentation specifies that Vilazodone N-Oxide-d4 is characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HR-MS) for isotopic purity validation . While this is standard practice for high-quality research chemicals, the explicit mention of these techniques provides a benchmark for expected characterization rigor. In contrast, less expensive or non-certified analogs may lack this level of documented characterization, introducing uncertainty about their identity and purity. The combination of NMR for atom connectivity and HR-MS for exact mass confirms both the N-oxide and deuterium labeling, which is critical for its function as a precise internal standard .

Structural Elucidation NMR HR-MS Analytical Characterization

Validated Application Scenarios for Vilazodone N-Oxide-d4 Based on Quantitative Evidence


Quantitative Bioanalysis of Vilazodone N-Oxide in Plasma for Pharmacokinetic Studies

Vilazodone N-Oxide-d4 is the optimal internal standard for developing and validating LC-MS/MS methods to accurately quantify the Vilazodone N-Oxide metabolite in plasma samples from clinical or preclinical pharmacokinetic studies. The +4.03 Da mass shift (as established in Section 3) allows the mass spectrometer to differentiate it from the unlabeled analyte, correcting for matrix effects and ionization variability. This ensures precise and accurate determination of pharmacokinetic parameters (e.g., Cmax, AUC) [REFS-1, REFS-2].

Pharmaceutical Quality Control and Stability Testing of Vilazodone API and Drug Products

As outlined in patent WO2014178013A1, Vilazodone N-Oxide-d4 (as the labeled analog of the specified impurity) can be utilized as a reference standard in chromatographic methods for testing the purity of vilazodone API and finished dosage forms [1]. This application is crucial for batch release, stability studies, and shelf-life determination in a GMP environment. Its use ensures that the N-oxide impurity is accurately monitored and controlled, meeting regulatory requirements for pharmaceutical manufacturing.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

In studies using human liver microsomes or hepatocytes to investigate the metabolism of vilazodone, accurate quantification of the N-oxide metabolite is essential for determining enzyme kinetics (e.g., Km, Vmax) and assessing potential DDIs. Vilazodone N-Oxide-d4, as the matched internal standard, provides the analytical precision necessary to reliably measure small changes in metabolite formation, which are often the key readouts in these mechanistic studies [REFS-1, REFS-2].

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